Crotonoyl-CoA is a significant biochemical compound characterized by its role as an intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. It is the (E)-isomer of but-2-enoyl-CoA and is chemically represented as CHNOPS. This compound is crucial in the fermentation processes of butyric acid and plays a role in the metabolism of lysine and tryptophan . Its concentration can influence post-translational modifications of histones, specifically crotonylation, which is essential for gene transcription regulation .
These reactions highlight crotonoyl-CoA's dual role as both a substrate and a product in metabolic pathways .
Crotonoyl-CoA is involved in various biological activities, particularly in metabolic processes. It serves as a substrate for enzymes that catalyze reactions leading to energy production and biosynthesis of essential biomolecules. Its role in histone modification through crotonylation affects gene expression, thereby influencing cellular functions . Additionally, it participates in the metabolism of fatty acids and amino acids, making it vital for maintaining cellular energy balance and metabolic homeostasis .
Crotonoyl-CoA can be synthesized through several biochemical pathways:
Crotonoyl-CoA has several applications in biochemistry and biotechnology:
Research on crotonoyl-CoA interactions focuses on its role as a substrate for various enzymes, particularly crotonyl-CoA carboxylase/reductase. Studies have shown that this enzyme not only reduces crotonyl-CoA but also facilitates its carboxylation, indicating a complex interplay between different metabolic pathways. Furthermore, investigations into how changes in crotonoyl-CoA concentrations affect histone modifications provide insights into its regulatory roles within cells .
Crotonoyl-CoA shares structural and functional similarities with several other Coenzyme A derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Role | Unique Features |
|---|---|---|---|
| Butyryl-CoA | Similar backbone | Fatty acid metabolism | Directly reduced from crotonoyl-CoA |
| Acetyl-CoA | Similar backbone | Central metabolite in energy production | Involved in the citric acid cycle |
| Propionyl-CoA | Similar backbone | Fatty acid metabolism | Involved in odd-chain fatty acid oxidation |
| Succinyl-CoA | Similar backbone | Energy metabolism | Key intermediate in the citric acid cycle |
| Isovaleryl-CoA | Similar backbone | Amino acid metabolism | Specific to branched-chain amino acids |
Crotonoyl-CoA's unique position arises from its specific involvement in both fatty acid and amino acid metabolism, as well as its regulatory role in histone modifications, distinguishing it from other similar compounds .
Crotonoyl-Coenzyme A (crotonoyl-CoA) is a thioester of crotonic acid and coenzyme A, playing a crucial role in various metabolic pathways [1]. The molecular formula of crotonoyl-CoA is C25H40N7O17P3S, with a monoisotopic molecular weight of 835.141423115 and an average molecular weight of 835.608 g/mol [2]. Structurally, crotonoyl-CoA consists of a four-carbon acyl chain containing an α,β-unsaturated carbonyl group attached to the thiol group of coenzyme A through a thioester bond [3].
The molecule can be divided into two main structural components: the crotonoyl moiety and the coenzyme A portion [1]. The crotonoyl portion features a characteristic carbon-carbon double bond between C2 and C3 positions, while the coenzyme A portion consists of adenosine 3',5'-bisphosphate linked to 4-phosphopantetheine [4]. This complex structure enables crotonoyl-CoA to participate in numerous biochemical reactions, particularly in fatty acid and amino acid metabolism [3].
Crotonoyl-CoA is the (E)-isomer of but-2-enoyl-CoA and is functionally related to crotonic acid [1]. It exists as a conjugate acid of crotonoyl-CoA(4-), with the tetraanion form arising from deprotonation of phosphate and diphosphate functional groups [5]. The molecule contains multiple functional groups including phosphate groups, an adenine ring, ribose, pantothenic acid, and the characteristic α,β-unsaturated thioester [2].
| Property | Value |
|---|---|
| Chemical Formula | C25H40N7O17P3S |
| Average Molecular Weight | 835.608 g/mol |
| Monoisotopic Molecular Weight | 835.141423115 |
| Formal Charge | 0 (neutral form) |
| Charge at Physiological pH | -4 (tetraanion) |
| Physical State | Solid |
Crotonoyl-CoA exhibits geometric isomerism due to the presence of the carbon-carbon double bond between C2 and C3 positions [1]. The naturally occurring form of crotonoyl-CoA is predominantly the (E)-isomer, where the methyl group and the thioester carbonyl are positioned on opposite sides of the double bond plane [6]. This (E)-configuration is critical for the biological activity and recognition of crotonoyl-CoA by various enzymes involved in metabolic pathways [5].
The (E)-isomerism in crotonoyl-CoA is particularly important for its role as a substrate for enzymes such as crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the reductive carboxylation of (E)-crotonoyl-CoA to ethylmalonyl-CoA [9]. The stereochemistry of the double bond significantly influences the orientation of the molecule in enzyme active sites and consequently affects the stereochemical course of reactions involving crotonoyl-CoA [9].
The (E)-configuration provides a specific spatial arrangement that allows for optimal interaction with enzyme active sites, particularly for reactions involving the α,β-unsaturated system [9]. This stereochemical preference is evolutionarily conserved across various metabolic pathways that utilize crotonoyl-CoA as an intermediate [5].
The conformational flexibility of crotonoyl-CoA is primarily determined by the rigid α,β-unsaturated system and the more flexible coenzyme A portion [9]. The double bond restricts rotation around the C2-C3 bond, maintaining the (E)-configuration and creating a planar arrangement of the four atoms involved in the double bond system [9]. This planarity is essential for the molecule's reactivity, particularly in enzymatic reactions involving nucleophilic addition to the α,β-unsaturated system [10].
The coenzyme A portion of the molecule exhibits significant conformational flexibility, particularly around the phosphopantetheine arm [9]. This flexibility allows crotonoyl-CoA to adopt various conformations when binding to different enzymes, facilitating its participation in diverse metabolic pathways [10]. The adenine and ribose portions can rotate relatively freely, while the pantetheine arm can adopt extended or folded conformations depending on the enzyme binding pocket [9].
In enzymatic reactions, crotonoyl-CoA undergoes conformational changes that position the reactive centers optimally for catalysis [9]. For instance, in the reductive carboxylation reaction catalyzed by crotonyl-CoA carboxylase/reductase, the molecule adopts a specific conformation that facilitates the transfer of a hydride from NADPH to the C3 position and the subsequent addition of carbon dioxide to the C2 position [9]. These conformational dynamics are crucial for the stereoselectivity observed in such reactions [9].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of crotonoyl-CoA [7]. The 1H NMR spectrum of crotonoyl-CoA exhibits characteristic signals that can be assigned to different protons in the molecule [7]. The vinyl protons of the α,β-unsaturated system appear in the range of 4.5-6.5 ppm, with the proton at the β-position (C3) typically appearing as a multiplet due to coupling with both the α-proton and the methyl group protons [30].
The methyl group protons attached to C4 of the crotonoyl moiety typically appear as a doublet around 1.6-2.2 ppm due to coupling with the adjacent vinyl proton [30]. The protons of the coenzyme A portion show characteristic signals, with the adenine protons appearing in the aromatic region (7-8 ppm), and the ribose and pantetheine protons appearing in the 3-5 ppm range [30].
13C NMR spectroscopy of crotonoyl-CoA reveals the characteristic carbon signals of the α,β-unsaturated thioester system [24]. The carbonyl carbon (C1) typically appears around 170-180 ppm, while the α and β carbons (C2 and C3) appear in the range of 120-140 ppm due to the deshielding effect of the double bond [29]. The methyl carbon (C4) typically appears around 15-20 ppm [29].
31P NMR spectroscopy is particularly useful for characterizing the phosphate groups in the coenzyme A portion of crotonoyl-CoA [28]. The spectrum typically shows three distinct signals corresponding to the three phosphate groups, with chemical shifts in the range of -10 to 0 ppm [28].
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1H | Vinyl H (C2) | 5.5-6.5 | Doublet |
| 1H | Vinyl H (C3) | 5.0-6.0 | Multiplet |
| 1H | Methyl (C4) | 1.6-2.2 | Doublet |
| 1H | Adenine H | 7.0-8.0 | Singlets |
| 13C | Carbonyl (C1) | 170-180 | - |
| 13C | α-Carbon (C2) | 120-130 | - |
| 13C | β-Carbon (C3) | 130-140 | - |
| 13C | Methyl (C4) | 15-20 | - |
| 31P | Phosphate groups | -10 to 0 | - |
Mass spectrometry (MS) is a powerful technique for the identification and quantification of crotonoyl-CoA in biological samples [8]. The molecular ion of crotonoyl-CoA appears at m/z 836.1 in positive ionization mode, corresponding to the [M+H]+ ion [8]. Fragmentation of crotonoyl-CoA during tandem mass spectrometry (MS/MS) follows characteristic patterns that are useful for its identification [8].
The primary fragmentation pathway involves cleavage at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a neutral loss of 507 atomic mass units (amu) and producing a daughter ion with m/z [M-507+H]+ [8]. Additionally, fragmentation between the 5'-diphosphates of the coenzyme A portion generates a characteristic daughter ion at m/z 428 [8].
For example, crotonoyl-CoA with a monoisotopic mass of 835.1 gives rise to an MS1 parent ion at m/z 836.1 in positive ionization mode [8]. Following fragmentation, daughter ions at m/z 329 (indicating cleavage at the 3'-phosphate-adenosine-5'-diphosphate) and m/z 428 (indicating fragmentation between the 5'-diphosphates) are observed [8].
Multiple reaction monitoring (MRM) is commonly used for the quantification of crotonoyl-CoA in biological samples, with two separate transitions typically monitored: (i) [M+H]+ fragmenting to [M-507+H]+ for quantitation, and (ii) [M+H]+ fragmenting to m/z 428 for qualitative identification [8].
| MS Parameter | Value |
|---|---|
| Molecular Ion [M+H]+ | m/z 836.1 |
| Major Fragment 1 | m/z 329 [M-507+H]+ |
| Major Fragment 2 | m/z 428 |
| Ionization Mode | Positive |
| Collision Energy | 20-30 eV (typical) |
The chemical reactivity of crotonoyl-CoA is primarily determined by its α,β-unsaturated thioester functionality [10]. This structural feature makes crotonoyl-CoA an excellent Michael acceptor, capable of undergoing nucleophilic addition reactions at the β-carbon (C3) [10]. The electron-withdrawing nature of the thioester carbonyl group enhances the electrophilicity of the β-carbon, making it susceptible to attack by various nucleophiles [12].
In enzymatic reactions, the α,β-unsaturated system of crotonoyl-CoA participates in several types of transformations [9]. One significant reaction is the reductive carboxylation catalyzed by crotonyl-CoA carboxylase/reductase, where a hydride from NADPH is transferred to the C3 position, followed by the addition of carbon dioxide to the C2 position [9]. This reaction proceeds through the formation of an enolate intermediate, which then attacks the electrophilic carbon dioxide [15].
Another important reaction is the hydration of the double bond catalyzed by crotonyl-CoA hydratase, which adds water across the double bond to form 3-hydroxybutyryl-CoA [19]. This reaction is stereospecific, resulting in the formation of (S)-3-hydroxybutyryl-CoA [19].
The thioester bond in crotonoyl-CoA is also reactive, being susceptible to hydrolysis and transesterification reactions [11]. The energy-rich thioester bond has a high free energy of hydrolysis, making it thermodynamically favorable for driving otherwise unfavorable reactions when coupled to thioester hydrolysis [11].
The reactivity of crotonoyl-CoA is exploited in various metabolic pathways, including fatty acid oxidation, amino acid metabolism, and the ethylmalonyl-CoA pathway for acetyl-CoA assimilation [22]. The specific reactivity of the α,β-unsaturated thioester allows for the precise control of these metabolic processes through selective enzymatic catalysis [22].
Crotonoyl-CoA exhibits moderate stability under physiological conditions but is susceptible to various degradation pathways [11]. The stability of crotonoyl-CoA is influenced by factors such as pH, temperature, and the presence of oxidizing agents [20]. Under acidic conditions, the thioester bond becomes more resistant to hydrolysis, while alkaline conditions promote hydrolysis [20].
Temperature significantly affects the stability of crotonoyl-CoA, with higher temperatures accelerating degradation processes [19]. Storage at low temperatures (-20°C to -80°C) is typically recommended to maintain the integrity of crotonoyl-CoA for extended periods [19].
The primary degradation pathways for crotonoyl-CoA include:
Enzymatic hydrolysis: Various thioesterases can catalyze the hydrolysis of the thioester bond, releasing crotonic acid and coenzyme A [11]. This process is part of the natural turnover of acyl-CoA species in biological systems [11].
Non-enzymatic hydrolysis: The thioester bond can undergo spontaneous hydrolysis, particularly under alkaline conditions or elevated temperatures [11]. This process is relatively slow under physiological conditions but becomes significant over extended periods [11].
Oxidative degradation: The double bond in crotonoyl-CoA is susceptible to oxidation, particularly in the presence of reactive oxygen species [23]. This can lead to the formation of various oxidized derivatives that may disrupt normal metabolic processes [23].
Enzymatic metabolism: In biological systems, crotonoyl-CoA is primarily degraded through specific metabolic pathways [22]. For instance, it can be reduced to butyryl-CoA by enoyl-CoA reductase or hydrated to 3-hydroxybutyryl-CoA by crotonyl-CoA hydratase [22].
The half-life of crotonoyl-CoA in biological systems varies depending on the specific tissue and metabolic state [23]. Studies have shown that acyl-CoA species, including crotonoyl-CoA, generally have relatively short half-lives due to active turnover processes [23]. The regulation of crotonoyl-CoA degradation is crucial for maintaining appropriate levels of this metabolic intermediate and ensuring proper functioning of the pathways in which it participates [23].